molecular formula C21H24INO4 B10794475 (S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Cat. No.: B10794475
M. Wt: 481.3 g/mol
InChI Key: VORDXXSSORDUOI-AWEZNQCLSA-N
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Description

(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, organic synthesis, and industrial processes . This particular compound features a unique structure with multiple methoxy groups, an iodine atom, and a tetrahydroquinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which combines o-aminoaryl aldehydes or ketones with a ketone possessing an α-methylene group under acidic or basic conditions . Another method is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . These methods can be modified to introduce specific substituents, such as methoxy and iodine groups, to achieve the desired compound.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. Techniques such as microwave irradiation, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are utilized to enhance reaction efficiency and reduce environmental impact . These methods ensure high yields and purity of the final product while minimizing waste and energy consumption.

Mechanism of Action

The mechanism of action of (S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, disrupt DNA synthesis, and interfere with cellular signaling pathways . These interactions result in various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and an iodine atom enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C21H24INO4

Molecular Weight

481.3 g/mol

IUPAC Name

(6aS)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C21H24INO4/c1-23-7-6-12-17-14(23)8-11-9-15(24-2)16(25-3)10-13(11)18(17)20(26-4)21(27-5)19(12)22/h9-10,14H,6-8H2,1-5H3/t14-/m0/s1

InChI Key

VORDXXSSORDUOI-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2I)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2I)OC)OC)OC)OC

Origin of Product

United States

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